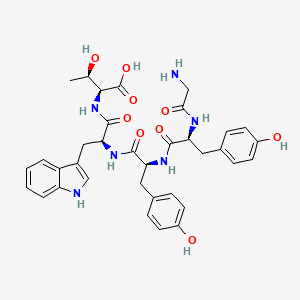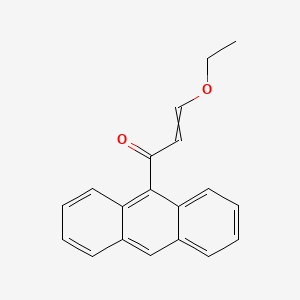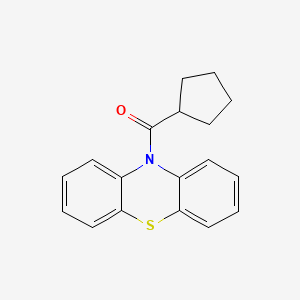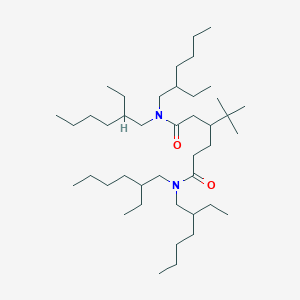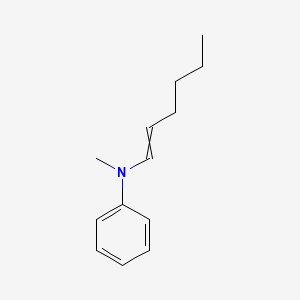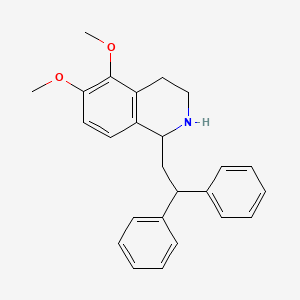
N-(3-iodophenyl)-4-(2H-tetrazol-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-iodophenyl)-4-(2H-tetrazol-5-yl)benzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties. This compound features an iodophenyl group and a tetrazolyl group attached to a benzamide backbone, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-iodophenyl)-4-(2H-tetrazol-5-yl)benzamide typically involves multiple steps:
Formation of the Iodophenyl Intermediate: The initial step involves the iodination of a phenyl ring to form the 3-iodophenyl intermediate. This can be achieved using iodine and an oxidizing agent such as nitric acid.
Tetrazole Formation: The tetrazole ring is synthesized through a [2+3] cycloaddition reaction between an azide and a nitrile compound under acidic conditions.
Coupling Reaction: The final step involves coupling the 3-iodophenyl intermediate with the tetrazole derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated reactors and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(3-iodophenyl)-4-(2H-tetrazol-5-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The benzamide and tetrazole groups can engage in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, cyanides, or other substituted phenyl derivatives.
Oxidation Products: Oxidized forms of the benzamide or tetrazole groups.
Reduction Products: Reduced forms of the benzamide or tetrazole groups.
Scientific Research Applications
N-(3-iodophenyl)-4-(2H-tetrazol-5-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(3-iodophenyl)-4-(2H-tetrazol-5-yl)benzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on the biological context.
Comparison with Similar Compounds
Similar Compounds
N-(4-iodophenyl)-4-(2H-tetrazol-5-yl)benzamide: Similar structure but with the iodine atom at the 4-position.
N-(3-bromophenyl)-4-(2H-tetrazol-5-yl)benzamide: Bromine instead of iodine.
N-(3-iodophenyl)-4-(1H-tetrazol-5-yl)benzamide: Different isomer of the tetrazole ring.
Uniqueness
N-(3-iodophenyl)-4-(2H-tetrazol-5-yl)benzamide is unique due to the specific positioning of the iodophenyl and tetrazolyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
651769-57-2 |
|---|---|
Molecular Formula |
C14H10IN5O |
Molecular Weight |
391.17 g/mol |
IUPAC Name |
N-(3-iodophenyl)-4-(2H-tetrazol-5-yl)benzamide |
InChI |
InChI=1S/C14H10IN5O/c15-11-2-1-3-12(8-11)16-14(21)10-6-4-9(5-7-10)13-17-19-20-18-13/h1-8H,(H,16,21)(H,17,18,19,20) |
InChI Key |
VHKJWUPOXQAIAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)NC(=O)C2=CC=C(C=C2)C3=NNN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Cyclopentyloxy)-6,7,7-trimethylbicyclo[2.2.1]heptane](/img/structure/B12534586.png)
![4-[4-(2-Hydroxyethyl)-1-piperidinyl]-1-naphthonitrile](/img/structure/B12534601.png)
![1-(3,5-Difluorophenyl)-1-[1-(diphenylmethyl)azetidin-3-yl]propan-2-one](/img/structure/B12534602.png)
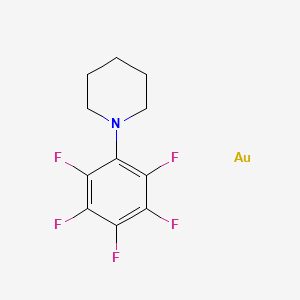
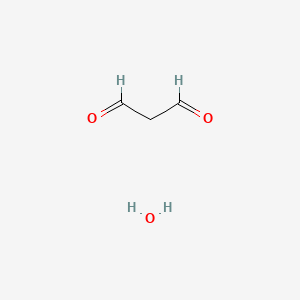
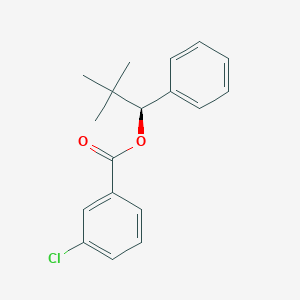
![1-[(2-Aminophenyl)sulfanyl]-3-{[(thiiran-2-yl)methyl]sulfanyl}propane-2-thiol](/img/structure/B12534640.png)
